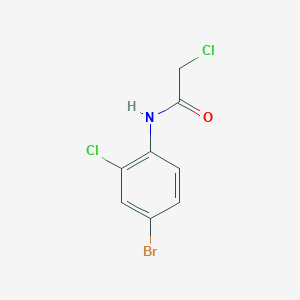

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c9-5-1-2-7(6(11)3-5)12-8(13)4-10/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGAKXUQWOXUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391251 | |

| Record name | N-(4-bromo-2-chlorophenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195372-57-7 | |

| Record name | N-(4-bromo-2-chlorophenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide.

Topic: Physical and Chemical Properties of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Critical Intermediate for Heterocyclic Synthesis and Medicinal Chemistry

Executive Summary

This compound (CAS 195372-57-7) is a specialized electrophilic scaffold widely utilized in the synthesis of biologically active heterocycles.[1][2] Characterized by its dual-reactivity profile—possessing both a highly reactive

Chemical Identity & Structural Analysis[1][3][4][5][6]

The compound is an acetanilide derivative where the acetyl group bears a chlorine atom at the

Table 1: Chemical Identification Profile

| Property | Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 195372-57-7 |

| Molecular Formula | C |

| Molecular Weight | 282.95 g/mol |

| SMILES | ClCC(=O)Nc1ccc(Br)cc1Cl |

| InChI Key | CHGAKXUQWOXUKE-UHFFFAOYSA-N |

| Structural Class |

Physical & Chemical Properties Profile[1][3][4][5][7][8][9]

Understanding the physicochemical behavior of this compound is essential for solvent selection and purification strategies.[1][3][4] The presence of the ortho-chlorine atom introduces steric twist, potentially lowering the melting point compared to its non-ortho-substituted analogues, while the amide functionality dictates its hydrogen-bonding capability.[3][4]

Table 2: Physicochemical Data[1][3][10]

| Property | Value / Description | Notes |

| Physical State | Solid (Crystalline powder) | Typically white to off-white upon recrystallization.[1] |

| Melting Point | Predicted: 120–140 °C | Experimental values vary by purity; analogues typically melt in this range.[1][3][4] |

| Boiling Point | ~399 °C (Predicted) | Decomposes before boiling at atmospheric pressure.[1][3][4] |

| Density | 1.75 ± 0.06 g/cm | High density due to heavy halogen atoms (Br, Cl).[1][3][4] |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor solubility in water and non-polar alkanes (Hexane).[3][4] |

| LogP | 2.85 (Predicted) | Moderately lipophilic; suitable for cell-permeable scaffold synthesis.[1] |

| pKa | ~11.1 (Amide NH) | Weakly acidic; deprotonation requires strong bases (e.g., NaH).[1][3][4] |

Synthetic Pathways & Production[1][3]

The synthesis of this compound follows a classic nucleophilic acyl substitution pathway.[1] The reaction must be controlled to prevent bis-acylation or hydrolysis of the highly reactive chloroacetyl chloride.[1][3][4]

Reaction Mechanism

The lone pair of the aniline nitrogen attacks the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate.[1][3][4] Subsequent elimination of the chloride ion and deprotonation by a base (triethylamine or carbonate) yields the target amide.[1][3][4]

Figure 1: Synthetic pathway via Schotten-Baumann conditions.

Validated Experimental Protocol

Objective: Synthesis of 10 mmol scale batch.

-

Preparation: In a 100 mL round-bottom flask, dissolve 4-bromo-2-chloroaniline (2.06 g, 10 mmol) in dry Dichloromethane (DCM) (30 mL).

-

Base Addition: Add Triethylamine (TEA) (1.53 mL, 11 mmol) and cool the solution to 0°C using an ice bath. Note: TEA acts as an HCl scavenger.[3][4]

-

Acylation: Dropwise add Chloroacetyl chloride (0.88 mL, 11 mmol) diluted in 5 mL DCM over 15 minutes. The reaction is exothermic; maintain temperature <5°C to avoid side reactions.[1][3][4]

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][3][4]

-

Workup:

-

Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Hexane mixture to obtain white needles.

Reactivity Profile & Applications

This compound is a versatile "electrophilic warhead."[1][3][4] Its reactivity is dominated by the

Primary Reactivity: Nucleophilic Substitution (S 2)

The chlorine atom on the acetyl group is a good leaving group, activated by the adjacent carbonyl.[3][4]

-

Thiols: Forms thioethers (often used in fragment-based drug discovery).[1]

-

Heterocyclization: Reaction with amidines or thioamides leads to the formation of imidazoles or thiazoles (Hantzsch Thiazole Synthesis).[1][3][4]

Secondary Reactivity: Cross-Coupling

The aryl bromide and aryl chloride motifs allow for orthogonal cross-coupling strategies.[1][3][4]

-

Suzuki-Miyaura: The C-Br bond is more reactive and will undergo Pd-catalyzed coupling with boronic acids first.[1]

-

Buchwald-Hartwig: Amination can occur at the C-Br position under specific catalytic conditions.[1]

Figure 2: Divergent reactivity pathways for library generation.

Analytical Characterization

To validate the synthesis, the following spectral signals are diagnostic:

-

H NMR (400 MHz, DMSO-d

-

Mass Spectrometry (LC-MS):

Safety & Handling (SHE)[1][3]

Warning:

-

Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[1][3][4]

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1][3][4]

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

Deactivation: Quench excess alkylating agent with dilute ammonia or sodium thiosulfate solution before disposal.[1][3][4]

References

-

PubChem. Compound Summary: this compound (CAS 195372-57-7).[1][2][5] Available at: [Link][1][3]

-

ResearchGate. Synthesis of N-substituted chloroacetamides (General Protocol). Available at: [Link]

Sources

- 1. 4'-Bromo-2'-chloroacetanilide | C8H7BrClNO | CID 610167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2564-02-5|N-(4-Bromophenyl)-2-chloroacetamide|BLD Pharm [bldpharm.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. researchgate.net [researchgate.net]

- 5. N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Technical Whitepaper: Structural Analysis, Synthesis, and Reactivity of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

Topic: Technical Analysis & Synthesis Guide: N-(4-bromo-2-chlorophenyl)-2-chloroacetamide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Proteomics Researchers

Executive Summary

This guide provides a comprehensive technical analysis of this compound, a halogenated acetanilide derivative. While often utilized as a synthetic intermediate, its core structural motif—an

Structural Nomenclature & Stereochemistry

The IUPAC name

Derivation Logic

-

Principal Functional Group: The amide (

) takes precedence over halogens. Thus, the parent structure is acetamide (ethanamide). -

Parent Chain Numbering: The carbon atoms of the acetamide are numbered starting from the carbonyl carbon (C1). The chlorine on this chain is at position 2.

- -Substitution: The nitrogen atom is substituted with a phenyl ring.[5]

-

Phenyl Ring Numbering: The point of attachment to the nitrogen is position

. Substituents are numbered to give the lowest locants:-

Chlorine at position

(ortho). -

Bromine at position

(para).[6]

-

-

Alphabetization: Substituents are listed alphabetically (Bromo before Chloro).

Nomenclature Logic Tree (Visualization)

Figure 1: Decision tree for IUPAC nomenclature derivation based on functional group priority.

Synthetic Pathway & Protocol

The synthesis utilizes a Schotten-Baumann-type acylation. The reduced nucleophilicity of the aniline (due to the electron-withdrawing halogens) requires careful base selection to scavenge HCl without hydrolyzing the sensitive

Reaction Scheme

Reagents: 4-Bromo-2-chloroaniline + Chloroacetyl chloride

Base: Saturated

Step-by-Step Protocol

This protocol is designed for high purity and yield (>85%).

-

Preparation: In a 250 mL round-bottom flask, dissolve 4-bromo-2-chloroaniline (10 mmol, 2.06 g) in dry DCM (50 mL).

-

Base Addition: Add Triethylamine (12 mmol, 1.67 mL). Cool the mixture to 0°C using an ice bath. Note: Pyridine can be used as an alternative solvent/base if solubility is an issue.

-

Acylation: Dropwise add Chloroacetyl chloride (11 mmol, 0.88 mL) diluted in 5 mL DCM over 15 minutes.

-

Causality: Slow addition prevents exotherm-driven polymerization of the acyl chloride.

-

-

Monitoring (Self-Validation): Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 2 hours.

-

Checkpoint: Spot on TLC (Hexane:EtOAc 3:1). The starting aniline (usually fluorescent/UV active) should disappear. The product will appear at a lower

due to the amide polarity.

-

-

Workup:

-

Wash reaction mixture with 1M HCl (2 x 30 mL) to remove unreacted amine/base.

-

Wash with Sat.

(2 x 30 mL) to neutralize acid. -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc if necessary.

Synthesis Workflow Diagram

Figure 2: Synthetic workflow with Critical Quality Attribute (CQA) checkpoint.

Physicochemical Characterization

Verification of the structure relies on distinct spectroscopic signatures, particularly the isotope patterns in Mass Spectrometry due to the multi-halogenated nature.

Predicted NMR Data ( )

| Proton Type | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Amide NH | 8.20 - 8.50 ppm | Broad Singlet | 1H | Deshielded by carbonyl and aromatic ring. |

| Aromatic H-6' | 8.15 - 8.25 ppm | Doublet ( | 1H | Ortho to N; most deshielded aromatic proton. |

| Aromatic H-3' | 7.55 - 7.60 ppm | Doublet ( | 1H | Meta to N; between Cl and Br. |

| Aromatic H-5' | 7.40 - 7.45 ppm | dd ( | 1H | Para to N; couples with H-6' and H-3'. |

| 4.15 - 4.25 ppm | Singlet | 2H | Deshielded by Cl and C=O. |

Mass Spectrometry (Isotope Pattern)

The molecule contains 1 Bromine and 2 Chlorines . This creates a complex but diagnostic M+ isotope envelope.

-

Formula:

-

Nominal Mass: ~282 Da (

) -

Pattern:

-

M (281):

-

M+2 (283): High intensity (Contribution from

AND -

M+4 (285): Significant intensity.

-

M+6 (287): Low intensity (

).

-

Reactivity & Pharmacological Relevance

The Covalent Warhead

The 2-chloroacetamide moiety is a classic electrophile used in Targeted Covalent Inhibitors (TCIs) . It reacts preferentially with soft nucleophiles, such as the thiol group of Cysteine residues in proteins, via an

-

Selectivity: Compared to iodoacetamides (highly reactive, promiscuous) and acrylamides (less reactive, requires specific orientation), chloroacetamides offer a middle ground. The electron-withdrawing nature of the aniline ring in this specific molecule increases the acidity of the amide NH, potentially influencing the electrophilicity of the

-carbon.

Mechanism of Action (Cysteine Alkylation)[7]

Figure 3: Mechanism of covalent protein modification via SN2 alkylation.

Applications

-

Proteomics: Used as an alkylating agent to cap cysteine residues before enzymatic digestion (Trypsin) to prevent disulfide bond scrambling.

-

Fragment-Based Drug Discovery (FBDD): This molecule serves as a "covalent fragment." The halo-aniline scaffold binds to a hydrophobic pocket, positioning the chloroacetamide to react with a proximal non-catalytic cysteine.

References

-

IUPAC Nomenclature Rules

-

Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

-

-

Synthesis of Haloacetanilides

-

Gowda, B. T., et al. "Structure-Activity Studies of Chloroacetamides." Acta Crystallographica Section E, 2009.[6]

-

-

Reactivity of Chloroacetamides

-

Singh, J., et al. "The resurgent interest in targeted covalent inhibitors." Nature Reviews Drug Discovery, 10, 307–317 (2011).

-

-

Proteomic Applications

-

Nielsen, M. L., et al. "Alkylating agents for proteomics." Journal of Proteome Research, 2008.

-

Sources

- 1. N-(4-Bromophenyl)-2-chloroacetamide | C8H7BrClNO | CID 17374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-Bromo-2-fluorophenyl)-2-chloroacetamide | CAS 379255-25-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. You are being redirected... [hit2lead.com]

- 4. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE | 2564-02-5 [chemicalbook.com]

- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 6. researchgate.net [researchgate.net]

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide molecular weight.

An In-depth Technical Guide to the Molecular Weight and Physicochemical Characterization of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

Executive Summary

This compound is a halogenated acetamide derivative of significant interest in synthetic chemistry and drug discovery as a versatile intermediate. Its utility stems from multiple reactive sites, enabling a wide array of subsequent chemical modifications. This guide provides a comprehensive technical overview of its core physicochemical properties, with a primary focus on the precise determination of its molecular weight. We will detail the theoretical calculations for both average and monoisotopic mass, outline a representative synthetic pathway, describe the analytical workflow for structural verification, and discuss critical safety and handling protocols. This document is designed to serve as an authoritative reference for researchers utilizing this compound in experimental settings.

Chemical Identity and Nomenclature

Precise identification is paramount in research to prevent ambiguity with structurally similar compounds. The target molecule is often confused with analogues lacking one of the chlorine atoms.

It is critical to distinguish this compound from related structures such as N-(4-bromophenyl)-2-chloroacetamide (lacking the chlorine on the phenyl ring) and N-(4-bromo-2-chlorophenyl)acetamide (lacking the chlorine on the acetamide moiety).[4][5]

Caption: Molecular structure of this compound.

Determination of Molecular Properties

The molecular weight is a fundamental property, essential for stoichiometric calculations in synthesis and for verification via mass spectrometry. It is important to differentiate between the average molecular weight (used for bulk material) and the monoisotopic mass (observed in high-resolution mass spectrometry).

Theoretical Molecular Weight (Average Mass)

The average molecular weight is calculated using the weighted average of the natural abundances of all stable isotopes for each element. This value is crucial for preparing solutions and calculating molar equivalents for reactions.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Chlorine | Cl | 2 | 35.453 | 70.906 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | Calculated Molecular Weight: | 282.952 |

Note: Commercially available sources may round this value to 283 g/mol .[1]

Monoisotopic and Exact Mass

For mass spectrometry, the monoisotopic mass is the more relevant value. It is calculated using the mass of the most abundant stable isotope for each element. This is the mass that is typically observed as the [M] or [M+H]⁺ peak in a high-resolution mass spectrum.

| Element | Symbol | Count | Principal Isotope Mass (Da) | Subtotal (Da) |

| Carbon | C | 8 | ¹²C = 12.00000 | 96.00000 |

| Hydrogen | H | 6 | ¹H = 1.00783 | 6.04698 |

| Bromine | Br | 1 | ⁷⁹Br = 78.91834 | 78.91834 |

| Chlorine | Cl | 2 | ³⁵Cl = 34.96885 | 69.93770 |

| Nitrogen | N | 1 | ¹⁴N = 14.00307 | 14.00307 |

| Oxygen | O | 1 | ¹⁶O = 15.99491 | 15.99491 |

| Total | Calculated Monoisotopic Mass: | 280.90100 |

This calculated value aligns closely with computationally derived monoisotopic masses from chemical databases.[2] The presence of bromine and two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum (M, M+2, M+4, M+6), which is a powerful tool for confirming the compound's identity.

Synthesis and Purification

The synthesis of N-aryl-2-chloroacetamides is typically achieved via nucleophilic acyl substitution, specifically the chloroacetylation of a corresponding aniline derivative.[6] This well-established reaction provides a reliable route to the target compound.

Representative Synthetic Protocol

This protocol is adapted from a standard procedure for a structurally similar molecule and represents a validated method for this class of compounds.[7] The core principle is the reaction of 4-bromo-2-chloroaniline with 2-chloroacetyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. PubChemLite - this compound (C8H6BrCl2NO) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 195372-57-7 [chemicalbook.com]

- 4. N-(4-Bromophenyl)-2-chloroacetamide | C8H7BrClNO | CID 17374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4'-Bromo-2'-chloroacetanilide | C8H7BrClNO | CID 610167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide structural information.

Executive Summary & Structural Identity

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide (CAS: 195372-57-7) is a specialized electrophilic building block used primarily in medicinal chemistry for the development of covalent inhibitors and proteolysis-targeting chimeras (PROTACs).

Structurally, it possesses two distinct reactive centers:[1]

-

The

-Chloroacetamide Warhead: A mild electrophile capable of undergoing -

The Halogenated Aromatic Core: The 4-bromo and 2-chloro substituents provide vectors for further functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig amination), making this molecule a high-value scaffold for fragment-based drug discovery (FBDD).

Physicochemical Profile

| Property | Value | Source/Calculation |

| CAS Number | 195372-57-7 | ChemicalBook / PubChem [1] |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 282.95 g/mol | Calculated |

| LogP | ~2.85 | Predicted [2] |

| H-Bond Donors | 1 (Amide NH) | Structural Analysis |

| H-Bond Acceptors | 1 (Carbonyl O) | Structural Analysis |

| Rotatable Bonds | 2 | Structural Analysis |

| Predicted Melting Point | 120–140 °C | Analogous Haloacetanilides [3] |

Synthetic Pathway & Optimization

The synthesis of this compound relies on the regioselective acylation of the aniline nitrogen. The presence of the ortho-chlorine on the aniline ring creates steric hindrance and reduces the nucleophilicity of the amine, requiring optimized conditions to prevent bis-acylation or hydrolysis of the acid chloride.[1]

Reaction Scheme

The transformation involves the reaction of 4-bromo-2-chloroaniline with chloroacetyl chloride in the presence of a non-nucleophilic base.[1]

Figure 1: Synthetic workflow for the acylation of 4-bromo-2-chloroaniline. The reaction utilizes a Schotten-Baumann-like condition in organic solvent.

Detailed Protocol (Self-Validating)

Objective: Synthesize 5.0 g of target compound with >95% purity.

Reagents:

-

4-Bromo-2-chloroaniline (1.0 eq)

-

Chloroacetyl chloride (1.2 eq) - Freshly distilled or high purity

-

Triethylamine (1.5 eq) or Pyridine

-

Dichloromethane (DCM) - Anhydrous

Step-by-Step Methodology:

-

Preparation: Dissolve 4-bromo-2-chloroaniline (20 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (

or Ar). -

Base Addition: Add Triethylamine (30 mmol) and cool the solution to 0°C using an ice bath. Causality: Cooling prevents the highly reactive acid chloride from hydrolyzing with ambient moisture and controls exotherm.[1]

-

Acylation: Add Chloroacetyl chloride (24 mmol) dropwise over 15 minutes.

-

Observation: A white precipitate (TEA·HCl salts) will form immediately.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

-

Workup:

-

Purification: Recrystallize from hot Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Reactivity Profile & Mechanism of Action

This molecule is defined by its "warhead"—the

Electrophilic Activation

The carbonyl group withdraws electron density from the

Mechanism:

-

Nucleophilic Attack: A thiolate anion (Protein-S⁻) attacks the

-carbon.[1] -

Transition State: Pentacoordinate carbon center.

-

Leaving Group Departure: Chloride is expelled.

-

Irreversible Binding: Formation of a stable Thioether bond.[1]

Figure 2: Mechanism of covalent cysteine modification via SN2 alkylation.

Reactivity Tuning (Finkelstein Reaction)

If the reactivity of the chloroacetamide is too low for a specific assay, it can be converted in situ to the more reactive iodoacetamide by adding catalytic potassium iodide (KI).[1] This exploits the Finkelstein reaction, where the iodide displaces the chloride to form a better leaving group, which is then displaced by the protein nucleophile [4].[1]

Applications in Medicinal Chemistry

Covalent Fragment Screening

Researchers use this compound to screen for "cryptic" pockets on protein surfaces.[1] The 4-bromo-2-chlorophenyl core provides a unique steric and electronic profile that may fit specific hydrophobic pockets, while the chloroacetamide locks the fragment in place for crystallographic identification.[1]

PROTAC Linker Synthesis

The aniline nitrogen serves as the attachment point for the E3 ligase ligand or the Target Protein ligand.[1]

-

Workflow: The bromine at the para-position is an excellent handle for Suzuki coupling to attach a linker chain (PEG/Alkyl) connecting to the other half of the PROTAC molecule.[1]

Intermediate for Heterocycles

Intramolecular cyclization of this compound (under Friedel-Crafts conditions) can yield substituted oxindoles , which are privileged scaffolds in kinase inhibitors [5].[1]

Safety & Handling

Hazard Class: Alkylating Agent / Skin Sensitizer.[1]

-

H317: May cause an allergic skin reaction.[1]

Protocol:

-

Containment: All weighing and reactions must be performed in a certified chemical fume hood.

-

Quenching: Unreacted material should be quenched with an excess of nucleophile (e.g., 10% aqueous sodium thiosulfate or cysteine solution) before disposal to neutralize the alkylating potential.[1]

-

PPE: Double nitrile gloves are recommended due to the compound's ability to penetrate skin and modify proteins.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 610167, N-(4-Bromo-2-chlorophenyl)acetamide. (Note: Structural analog data used for derivation). Retrieved from [Link]

-

Pace, V., et al. (2014). The Finkelstein Reaction: A New Generation of Halogen Exchange.[1] Advanced Synthesis & Catalysis.[1] (General mechanism reference).

-

Organic Chemistry Portal. Synthesis of Amides from Acid Chlorides. Retrieved from [Link]

Sources

Literature review of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide.

An In-Depth Technical Guide to N-(4-bromo-2-chlorophenyl)-2-chloroacetamide: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound with significant potential in medicinal chemistry and drug development. Drawing upon established research into the broader class of N-aryl-2-chloroacetamide derivatives, this document will explore the synthesis, chemical properties, and prospective biological applications of this specific molecule for researchers, scientists, and professionals in the field.

Introduction: The Significance of the Chloroacetamide Scaffold

The N-aryl-2-chloroacetamide moiety is a versatile pharmacophore in drug discovery, recognized for its role as a reactive intermediate and its presence in molecules with diverse biological activities. The electrophilic nature of the α-chloro group allows for covalent interactions with biological nucleophiles, a mechanism that underpins the therapeutic potential of this class of compounds. Derivatives of N-phenylacetamide have shown promise in a range of pharmacological areas, including as antimicrobial and anticancer agents[1]. This guide will focus specifically on the 4-bromo-2-chloro substituted variant, dissecting its chemical characteristics and exploring its putative role in the development of novel therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. While comprehensive experimental data for this compound is not extensively published, we can infer key characteristics from available data and analysis of closely related analogs.

| Property | Value/Prediction | Source |

| Molecular Formula | C₈H₆BrCl₂NO | [2] |

| Molecular Weight | 283 g/mol | [2] |

| CAS Number | 195372-57-7 | [3] |

| Predicted Boiling Point | 399.6±42.0 °C | [3] |

| Predicted Density | 1.746±0.06 g/cm³ | [3] |

| LogP | 2.85 | [2] |

Table 1: Physicochemical properties of this compound.

The lipophilicity, indicated by the LogP value, suggests the potential for good membrane permeability, a desirable trait for intracellular drug targets[4].

Structural Elucidation

The chemical structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Synthesis of N-Aryl-2-chloroacetamides: A Representative Protocol

The synthesis of N-aryl-2-chloroacetamides is typically achieved through the acylation of a substituted aniline with chloroacetyl chloride. The following protocol, adapted from the synthesis of a related compound, N-(4-bromophenyl)-2-chloroacetamide, illustrates the general methodology[3]. The rationale behind each step is provided to offer field-proven insights.

Experimental Protocol: Synthesis of an N-Aryl-2-chloroacetamide

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the appropriately substituted aniline (e.g., 4-bromo-2-chloroaniline) in a suitable aprotic solvent such as dichloromethane (DCM). The use of an aprotic solvent is crucial to prevent hydrolysis of the highly reactive acyl chloride.

-

Base Addition: Add a tertiary amine base, such as triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting aniline.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath. This is a critical step to control the exothermic reaction between the aniline and chloroacetyl chloride, minimizing the formation of side products.

-

Acylation: Add chloroacetyl chloride dropwise to the cooled, stirring solution. The slow addition helps to maintain a low reaction temperature and ensures a controlled reaction rate.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (e.g., 16 hours) to ensure complete conversion. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with additional DCM.

-

Wash the organic layer with an acidic solution (e.g., 1N HCl) to remove any unreacted aniline and the tertiary amine base.

-

Wash with brine to remove any remaining aqueous contaminants.

-

Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

The crude product can be purified by passing it through a silica gel plug to remove polar impurities.

-

Concentrate the filtrate under reduced pressure to yield the N-aryl-2-chloroacetamide product.

-

Figure 3: Conceptual workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Anticancer Potential

N-aryl-2-chloroacetamide derivatives have also emerged as a promising class of anticancer agents. Their mechanism of action is often attributed to the alkylation of nucleophilic residues, such as cysteine, in the active sites of key proteins involved in cancer cell proliferation and survival.

One of the primary methods for assessing in vitro anticancer activity is the Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content.[5]

Conceptual Protocol: In Vitro Anticancer Activity (SRB Assay)

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a standard anticancer drug (e.g., 5-fluorouracil) for a specified period (e.g., 72 hours).

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with Sulforhodamine B dye.

-

Wash and Solubilize: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

-

Absorbance Measurement: Measure the optical density at a specific wavelength using a microplate reader. The results can be used to calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, compounds with the chloroacetamide functional group should be handled with care. For the related compound N-(4-bromophenyl)-2-chloroacetamide, the following hazard statements have been reported:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents a molecule of significant interest for further investigation in the fields of medicinal chemistry and drug development. While this guide has synthesized the available information on its chemical properties and has drawn parallels from the well-documented biological activities of related N-aryl-2-chloroacetamide derivatives, there is a clear need for dedicated experimental studies on this specific compound.

Future research should focus on:

-

Comprehensive Characterization: Detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) to provide a complete and verifiable characterization of the molecule.

-

In Vitro Biological Evaluation: Systematic screening of this compound against a panel of clinically relevant bacterial and fungal strains, as well as a diverse range of cancer cell lines.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency and selectivity.

The insights provided in this guide serve as a foundational resource for researchers embarking on the exploration of this compound as a potential therapeutic agent.

References

-

Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PMC. [Link]

-

N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. PMC - NIH. [Link]

-

The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals at 4.02, 7.35, and 7.60... - Homework.Study.com. [Link]

-

Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. [Link]

-

Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PubMed Central. [Link]

-

4'-Bromo-2'-chloroacetanilide | C8H7BrClNO | CID 610167 - PubChem. [Link]

-

N-(4-Bromophenyl)-2-chloroacetamide | C8H7BrClNO | CID 17374 - PubChem. [Link]

Sources

- 1. irejournals.com [irejournals.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 195372-57-7 [chemicalbook.com]

- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

Technical Guide: Mechanism of Action for N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

The following technical guide details the mechanism, reactivity profile, and experimental utility of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide , a representative covalent electrophile used in chemoproteomics and fragment-based drug discovery (FBDD).

Executive Summary

Molecule Identity: this compound (CAS: 195372-57-7).

Chemical Class:

Chemical Basis of Action

The core mechanism of action is driven by the 2-chloroacetamide "warhead." Unlike reversible inhibitors that rely solely on equilibrium binding (

The Reaction Mechanism ( )

The electrophilic

-

Reversible Association: The halogenated aromatic ring (4-bromo-2-chlorophenyl) provides lipophilic interactions, orienting the molecule within a hydrophobic pocket near a cysteine.

-

Nucleophilic Attack: The cysteine thiolate attacks the

-carbon. -

Leaving Group Departure: The chloride ion (

) is displaced. -

Irreversible Adduct: A stable thioether bond is formed.

Visualization: Reaction Coordinate

The following diagram illustrates the transition from the non-covalent encounter complex to the covalent adduct.

Caption: Kinetic pathway of covalent modification. The efficacy of the probe is defined by the ratio

Structural Activity Relationships (SAR)

While the chloroacetamide group drives reactivity, the N-(4-bromo-2-chlorophenyl) scaffold dictates selectivity and potency.

| Structural Component | Function & Mechanistic Contribution |

| 2-Chloroacetamide | The Warhead. Moderate reactivity electrophile. Less reactive than iodoacetamides (avoiding non-specific promiscuity) but sufficiently reactive to modify nucleophilic cysteines within an active site. |

| 4-Bromo Substituent | Synthetic Handle & Lipophilicity. The bromine atom increases lipophilicity ( |

| 2-Chloro Substituent | Conformational Lock. The chlorine at the ortho position creates steric hindrance, forcing the amide bond out of planarity with the phenyl ring. This "twist" can improve selectivity by fitting into specific sub-pockets that flat molecules cannot access. |

| Amide Linker | H-Bonding. The carbonyl oxygen and amide nitrogen can form hydrogen bonds with the protein backbone, stabilizing the encounter complex ( |

Experimental Workflow: Covalent Fragment Screening

To validate this molecule's activity against a specific target, a Mass Spectrometry-based Intact Protein Assay is the gold standard.

Protocol: Intact Protein Mass Spectrometry

Objective: Determine the stoichiometry and kinetics of covalent labeling.

-

Preparation: Dilute the target protein (e.g., 5

M) in a buffer at physiological pH (7.4). Avoid buffers with nucleophiles (e.g., DTT, -

Incubation: Add this compound (at 10x excess, e.g., 50

M). Incubate for 1–4 hours at room temperature. -

Quenching: Stop the reaction by adding excess DTT or by acidifying with 0.1% Formic Acid.

-

Analysis: Inject onto an LC-MS (Q-TOF or Orbitrap). Deconvolute the raw spectra.

-

Data Interpretation:

-

Unmodified Mass:

-

Modified Mass:

-

Calculation: (MW of Probe ~283) - (MW of HCl ~36) = +247 Da shift.

-

Visualization: Screening Workflow

Caption: Analytical workflow for verifying target engagement. The +247.5 Da mass shift is the diagnostic signature of the N-(4-bromo-2-chlorophenyl)acetamide adduct.

Safety and Handling

As an alkylating agent, this compound is inherently toxic and reactive.

-

Hazards: Skin and eye irritant; potential sensitizer. It can permanently modify proteins in the skin and eyes.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Deactivation: Spills should be treated with a solution of 10% sodium thiosulfate or excess glutathione to quench the electrophile before disposal.

References

-

Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

- Establishes the methodology for screening chloroacetamide fragments against the proteome.

-

Resnick, E., et al. (2019). "Rapid covalent-probe discovery by electrophile-fragment screening." Journal of the American Chemical Society, 141(22), 8864–8869. Link

- Details the utility of chloroacetamide libraries in FBDD.

-

PubChem Compound Summary. (n.d.). "this compound (CID 3015653)." National Center for Biotechnology Information. Link

-

Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

- Comprehensive review of warhead reactivities, including alpha-chloroacetamides.

Sources

A Technical Guide to Sourcing and Qualification of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide for Pharmaceutical Research and Development

Introduction: The Critical Role of Starting Materials in Drug Discovery

In the landscape of pharmaceutical research and drug development, the integrity of a final active pharmaceutical ingredient (API) is intrinsically linked to the quality of its foundational components. N-(4-bromo-2-chlorophenyl)-2-chloroacetamide, a key intermediate, serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its utility is particularly noted in the development of targeted therapies, such as kinase inhibitors, where the reactive chloroacetamide moiety can be strategically employed for covalent modification of target proteins.[1][2] The precise molecular architecture of this compound, featuring bromine and chlorine substitutions on the phenyl ring, offers a versatile scaffold for medicinal chemists to elaborate upon in the quest for novel therapeutics.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing, evaluation, and quality control of this compound. It aims to equip you with the necessary expertise to navigate the complexities of supplier selection and ensure the procurement of high-purity, reliable starting materials essential for the successful progression of a drug development program.

Navigating the Supplier Landscape for this compound

The procurement of this compound requires careful consideration of several factors to ensure the quality and consistency of the material. A number of chemical suppliers offer this compound, and it is crucial to distinguish between the target molecule and its close structural analogs.

Key Chemical Identifiers:

-

Chemical Name: this compound

-

CAS Number: 195372-57-7

-

Molecular Formula: C₈H₆BrCl₂NO

-

Molecular Weight: 282.95 g/mol

It is imperative to verify the CAS number when sourcing this intermediate, as several related compounds with similar names exist, such as N-(4-bromophenyl)-2-chloroacetamide (CAS: 2564-02-5) and N-(4-bromo-2-chlorophenyl)acetamide (CAS: 3460-23-9). While these may have applications in other synthetic routes, their use in a process designed for this compound will lead to incorrect products.

Prominent Suppliers and Marketplaces:

A survey of the current market indicates several reputable sources for this compound and its analogs. These platforms are valuable resources for obtaining initial quotes, lead times, and available technical documentation.

| Supplier/Marketplace | Compound Name | CAS Number | Purity Specification | Noteworthy Information |

| ChemBridge (via Hit2Lead) | This compound | 195372-57-7 | 95% | A well-established provider of screening compounds and building blocks for drug discovery. |

| ChemicalBook | This compound | 195372-57-7 | Varies by supplier | A comprehensive database that lists multiple suppliers, primarily based in Asia.[3] |

| Chem-Impex | N-(4-bromophenyl)-2-chloroacetamide | 2564-02-5 | ≥ 98% (HPLC) | Offers a closely related analog with high purity, suitable for different synthetic pathways.[4] |

A Strategic Approach to Supplier Qualification

Selecting a supplier extends beyond comparing price and availability. A robust qualification process is essential to mitigate risks associated with raw material variability, which can have profound impacts on reaction efficiency, impurity profiles, and ultimately, the safety and efficacy of the final drug product.

Understanding the Synthesis and Potential Impurities

By analogy, the synthesis of this compound would likely proceed via the reaction of 4-bromo-2-chloroaniline with 2-chloroacetyl chloride .

Based on this presumed synthetic route, several process-related impurities could be present in the final product:

-

Unreacted Starting Materials: Residual 4-bromo-2-chloroaniline and 2-chloroacetyl chloride.

-

By-products of Self-Condensation: Di- and tri-acylated aniline derivatives.

-

Hydrolysis Products: Chloroacetic acid from the hydrolysis of 2-chloroacetyl chloride.

-

Over-brominated or -chlorinated Species: If the synthesis of the starting aniline is not well-controlled.

The identification and characterization of impurities in pharmaceutical raw materials are critical steps in drug development to ensure safety and efficacy.[6][7]

Essential In-House Quality Control and Verification Protocol

Upon receipt of a new batch of this compound, a comprehensive in-house quality control analysis is mandatory to verify the supplier's Certificate of Analysis (CoA) and ensure the material meets the required specifications.

Step-by-Step QC Protocol:

-

Documentation Review:

-

Carefully examine the supplier's CoA for completeness, including batch number, analysis date, and specifications for identity, purity, and any specified impurities.

-

Review the Safety Data Sheet (SDS) for proper handling and storage procedures.

-

-

Physical Characterization:

-

Visually inspect the material for appearance (e.g., color, form) and compare it to the specifications.

-

Perform a melting point analysis and compare the result with the literature value and the supplier's data. A broad melting range can indicate the presence of impurities.

-

-

Identity Confirmation (Spectroscopic Analysis):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Obtain ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Confirm the chemical structure by assigning all proton and carbon signals and verifying their chemical shifts, multiplicities, and integration values. NMR is a powerful tool for both structure elucidation and purity assessment.[8][9][10]

-

-

Mass Spectrometry (MS):

-

Determine the molecular weight of the compound and compare it with the theoretical value. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

-

-

-

Purity Assessment (Chromatographic Analysis):

-

High-Performance Liquid Chromatography (HPLC):

-

Develop and validate a stability-indicating HPLC method, typically a reverse-phase method with UV detection, to determine the purity of the compound.[11]

-

The method should be capable of separating the main peak from potential impurities, starting materials, and degradation products.

-

Quantify the purity of the main component (as area percentage) and identify and quantify any impurities above the reporting threshold (typically >0.05%).

-

-

-

Comparison and Release:

-

Compare the in-house analytical results with the supplier's CoA. Any significant discrepancies should be investigated with the supplier.

-

If all results are within the established specifications, the batch can be approved for use in research and development activities.

-

Application in Medicinal Chemistry: A Covalent Advantage

This compound belongs to the class of α-haloacetamides, which are known to be effective electrophiles. This reactivity is particularly advantageous in the design of covalent inhibitors. The chloroacetamide group can form a covalent bond with nucleophilic amino acid residues, most commonly cysteine, present in the active site of a target protein.[1][2]

This covalent interaction can lead to:

-

Increased Potency: By forming an irreversible or slowly reversible bond, the inhibitor can achieve a higher degree of target occupancy.

-

Prolonged Duration of Action: The covalent bond can extend the pharmacological effect of the drug.

-

Improved Selectivity: By targeting a specific nucleophilic residue that is not present in other related proteins.

The bromo- and chloro-substituted phenyl ring provides a scaffold that can be further modified to optimize binding affinity, selectivity, and pharmacokinetic properties. This makes this compound a valuable starting material for the synthesis of novel targeted therapeutics, particularly in the field of oncology.

Conclusion: A Foundation of Quality for Innovative Medicines

The meticulous selection and rigorous qualification of starting materials like this compound are non-negotiable prerequisites for successful and efficient drug discovery and development. By implementing a comprehensive supplier evaluation process, understanding the potential synthetic impurities, and conducting thorough in-house quality control, research organizations can ensure the integrity and consistency of their chemical inputs. This commitment to quality at the earliest stages of research not only de-risks the development pipeline but also lays a solid foundation for the ultimate creation of safe and effective medicines.

References

-

Scribd. Quality Control in Pharmaceutical Testing. [Link]

-

Sinopeg. CERTIFICATE OF ANALYSIS. [Link]

-

Global Substance Registration System (GSRS). N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE. [Link]

-

ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

-

European Pharmaceutical Review. NMR spectroscopy: Quality control of pharmaceutical products. [Link]

-

BMC Chemistry. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. [Link]

-

Journal of AOAC INTERNATIONAL. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. [Link]

-

Creative Biostructure. Quality Control. [Link]

-

Pharmatutor. Overview On Impurity Profiling For Pharmaceutical Drug Candidates. [Link]

-

Selvita. Impurities Identification. [Link]

-

PubChemLite. This compound (C8H6BrCl2NO). [Link]

-

News-Medical.net. Enhancing pharmaceutical quality control with advanced NMR solutions. [Link]

-

PubChem. 4'-Bromo-2'-chloroacetanilide. [Link]

- Google Patents.

-

De Gruyter. Analysis and impurity identification in pharmaceuticals. [Link]

-

LCGC International. Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]

-

ResearchGate. Widely used protease inhibitors and chloroacetamide herbicide inhibit.... [Link]

-

RSC Medicinal Chemistry. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 195372-57-7 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selvita.com [selvita.com]

- 8. scribd.com [scribd.com]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. chromatographyonline.com [chromatographyonline.com]

Unlocking the Therapeutic Potential of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide: A Technical Guide for Drug Discovery Professionals

Abstract

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide is a halogenated N-phenylacetamide derivative with potential as a versatile scaffold in drug discovery. While specific therapeutic applications of this particular molecule are not yet extensively documented, its structural features, particularly the reactive chloroacetamide moiety, suggest significant opportunities for the development of targeted covalent inhibitors. This guide provides a comprehensive technical overview of the potential therapeutic applications of this compound, grounded in the established bioactivities of the broader classes of chloroacetamide and N-phenylacetamide derivatives. We will explore its synthetic route, delve into its probable mechanism of action as a covalent modifier of biological targets, and propose detailed experimental workflows for investigating its potential as an antimicrobial, anticancer, and kinase-inhibiting agent. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this and similar compounds.

Introduction: The Promise of Chloroacetamide Derivatives in Covalent Drug Discovery

The chloroacetamide functional group is a well-established electrophilic "warhead" in the design of covalent inhibitors.[1] These compounds typically function by forming a stable, irreversible covalent bond with nucleophilic amino acid residues, most notably cysteine, within the active or allosteric sites of target proteins.[1][2] This mode of action offers several advantages over traditional non-covalent inhibitors, including enhanced potency, prolonged duration of action, and the ability to target proteins that are challenging for reversible binders.[3]

N-phenylacetamide derivatives, as a class, have demonstrated a wide range of biological activities, including analgesic, anticonvulsant, pesticidal, and cytostatic effects.[4][5] The specific substitutions on the phenyl ring significantly influence the compound's physicochemical properties and biological activity. In this compound, the presence of bromine and chlorine atoms on the phenyl ring is expected to modulate its lipophilicity and electronic properties, which can in turn affect its cell permeability, target engagement, and metabolic stability.

This guide will therefore focus on the logical intersection of these two key structural features: the covalent-binding potential of the chloroacetamide group and the diverse bioactivities associated with N-phenylacetamides.

Synthesis and Physicochemical Properties

The synthesis of this compound can be readily achieved through a standard amidation reaction. A general synthetic protocol is outlined below, based on established methods for similar compounds.[6][7]

General Synthetic Protocol

A solution of 4-bromo-2-chloroaniline is dissolved in an appropriate aprotic solvent, such as dichloromethane. An organic base, for example triethylamine, is added to the solution, which is then cooled to 0°C. Chloroacetyl chloride is then added dropwise to the stirred solution. The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography. The resulting product can be purified using standard techniques such as extraction, washing, and recrystallization or column chromatography.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic route for this compound.

Physicochemical Properties and Formulation Considerations

The halogenated phenyl ring in this compound suggests that the compound is likely to have low aqueous solubility. This is a common challenge for many drug candidates, and addressing it early in the development process is crucial.[8][9][10][11][12]

Table 1: Predicted Physicochemical Properties and Formulation Strategies

| Property | Predicted Value/Characteristic | Potential Formulation Strategies |

| Aqueous Solubility | Low | Micronization, nanosuspensions, solid dispersions, lipid-based formulations (e.g., SEDDS), cyclodextrin complexation.[12] |

| Lipophilicity (LogP) | High | Co-solvents, surfactants, and emulsifiers in liquid formulations.[10] |

| Stability | Potentially susceptible to hydrolysis.[13] | Protection from extreme pH and moisture. Use of enteric coatings for oral delivery. |

Proposed Mechanism of Action: Covalent Inhibition

The primary hypothesis for the therapeutic activity of this compound is its function as a covalent inhibitor. The chloroacetamide moiety is an electrophile that can react with nucleophilic residues on proteins, with a particular preference for the thiol group of cysteine.[1][2]

The process of covalent inhibition is typically a two-step mechanism:

-

Reversible Binding: The inhibitor first binds non-covalently to the target protein, driven by interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The N-phenylacetamide core of the molecule plays a crucial role in this initial recognition and binding.

-

Irreversible Covalent Bonding: Once appropriately positioned within the binding site, the electrophilic chloroacetamide "warhead" reacts with a nearby nucleophilic amino acid, forming a stable covalent bond. This leads to the irreversible inactivation of the protein.[14][15]

Diagram 2: General Mechanism of Covalent Inhibition by a Chloroacetamide Derivative

Caption: Broth microdilution workflow for MIC determination.

Anticancer Applications

Numerous N-phenylacetamide and chloroacetamide derivatives have been investigated for their anticancer properties. T[16][17]he proposed mechanism often involves the covalent inhibition of key signaling proteins involved in cancer cell proliferation, survival, and metastasis.

A colorimetric assay, such as the MTT or MTS assay, can be used to assess the cytotoxic effects of the compound on various cancer cell lines.

[18][19][20][21][22]1. Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight. 2. Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours). 3. Addition of Cytotoxicity Reagent: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. 4. Measurement of Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader. 5. Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 3: Example Data Presentation for In Vitro Cytotoxicity Assay

| Cancer Cell Line | Tissue of Origin | IC50 of this compound (µM) | IC50 of Positive Control (µM) |

| MCF-7 | Breast | [Insert Data] | [e.g., Doxorubicin] |

| A549 | Lung | [Insert Data] | [e.g., Cisplatin] |

| PC-3 | Prostate | [Insert Data] | [e.g., Docetaxel] |

Kinase Inhibition

The chloroacetamide moiety is a known warhead for targeting kinases, which are a class of enzymes frequently dysregulated in cancer and other diseases. C[23]ovalent kinase inhibitors can offer high selectivity and potency.

A variety of assay formats are available to measure kinase activity and its inhibition. A[24][25][26]n ADP-Glo™ Kinase Assay is a common and robust method.

[25]1. Kinase Reaction: Set up a reaction mixture containing the target kinase, its substrate, ATP, and varying concentrations of this compound. 2. Incubation: Incubate the reaction at the optimal temperature for the kinase to allow for phosphorylation. 3. ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. 4. Measurement of Luminescence: Measure the luminescent signal using a luminometer. 5. Data Analysis: The amount of luminescence is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition and determine the IC50 value.

Diagram 4: Simplified Kinase Signaling Pathway and Potential Point of Inhibition

Caption: Potential inhibition of a kinase signaling pathway.

Preliminary Toxicity Assessment

Early assessment of a compound's toxicity is critical in drug development. I[27]n vivo models are the gold standard for comprehensive toxicity evaluation.

[27][28][29][30]#### 5.1. In Vivo Toxicity Models

Initial in vivo toxicity studies are typically conducted in rodent models to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. T[31]hese studies involve administering the compound at various doses and monitoring the animals for adverse effects, changes in body weight, and alterations in hematological and clinical chemistry parameters. Histopathological examination of major organs is also performed.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential for therapeutic development. Its chloroacetamide moiety strongly suggests a mechanism of action centered on covalent inhibition, a strategy of increasing importance in modern drug discovery. The N-phenylacetamide core provides a versatile scaffold that can be further modified to optimize potency, selectivity, and pharmacokinetic properties.

The experimental workflows detailed in this guide provide a clear roadmap for the initial characterization of this compound's biological activity. Future research should focus on:

-

Target Identification: Elucidating the specific protein targets of this compound in various disease models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the phenyl ring and the acetamide linker to improve efficacy and reduce off-target effects.

-

Advanced Preclinical Studies: If promising in vitro and in vivo activity is observed, more extensive preclinical development, including pharmacokinetics, pharmacodynamics, and long-term toxicity studies, will be warranted.

By systematically applying the principles and protocols outlined in this technical guide, researchers can effectively unlock the therapeutic potential of this compound and contribute to the development of novel covalent therapeutics.

References

-

El-Zemity et al. (2022). Synthesis, Herbicidal Activity and Molecular Docking of some New Chloroacetamide Derivatives. ResearchGate. [Link]

-

Machado et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. PMC. [Link]

-

Singh, J. et al. (2020). Covalent inhibitors: a rational approach to drug discovery. PMC. [Link]

-

PubChem. Chloroacetamide. NIH. [Link]

-

Meroueh, S. et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. [Link]

-

CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. [Link]

-

Kratochvil, I. et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. ACS Publications. [Link]

-

ScienceMadness Wiki. (2020). Chloroacetamide. [Link]

-

Zimdahl, R. L. & Riego, D. C. (2007). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]

-

Lavan, M. & Knipp, G. T. (2021). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

-

Breznik, B. et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. [Link]

-

Yunus, M. et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

-

Ghosh, A. K. et al. (2015). Covalent Inhibition in Drug Discovery. PMC. [Link]

-

BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

-

Lonza. (2021). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. [Link]

-

Mijin, D. et al. (2014). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. ResearchGate. [Link]

-

MDPI. (2021). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. [Link]

-

MDPI. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]

-

PubMed. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

-

MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

-

Gnad, F. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

-

Creative Bioarray. In Vivo Toxicity Study. [Link]

-

PubMed. (2003). Cytotoxic assays for screening anticancer agents. [Link]

-

Patel, V. R. et al. (2016). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

DOI Srpska. (2014). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. [Link]

-

BMG LABTECH. (2020). Kinase assays. [Link]

-

ACS Publications. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2024). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

-

Organic Syntheses Procedure. Acetamide, N-bromo-. [Link]

-

ResearchGate. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

-

The Royal Society of Chemistry. (2018). CHAPTER 4: Covalent Inhibition of Kinases. [Link]

-

Omni Life Science. Cytotoxicity Assay for Anti-Cancer Drugs. [Link]

-

Hoeford. (2023). The Crucial Role of preclinical toxicology studies in Drug Discovery. [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

ACG Publications. (2022). Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. [Link]

- Google Patents. (1943).

-

Purdue e-Pubs. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

-

PMC. (2020). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

-

PubMed. (2017). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]

-

Labtoo. Toxicity - In vivo models. [Link]

-

Oxford Academic. (2026). Development of an impedance-based fast antimicrobial susceptibility test for Neisseria gonorrhoeae. Journal of Antimicrobial Chemotherapy. [Link]

-

World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

Sources

- 1. Chloroacetamides - Enamine [enamine.net]

- 2. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 4. researchgate.net [researchgate.net]

- 5. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | CONTEMPORARY MATERIALS [doisrpska.nub.rs]

- 6. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. 4-BROMO-2-CHLOROACETANILIDE | 3460-23-9 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]

- 10. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 13. researchgate.net [researchgate.net]

- 14. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Cytotoxicity Assay for Anti-Cancer Drugs [ols-bio.com]

- 23. books.rsc.org [books.rsc.org]

- 24. reactionbiology.com [reactionbiology.com]

- 25. bmglabtech.com [bmglabtech.com]

- 26. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 27. hoeford.com [hoeford.com]

- 28. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. labtoo.com [labtoo.com]

- 31. creative-bioarray.com [creative-bioarray.com]

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide derivatives and analogs.

Technical Guide: N-(4-bromo-2-chlorophenyl)-2-chloroacetamide Derivatives and Analogs

Executive Summary

This compound (CAS: 195372-57-7) is a specialized electrophilic scaffold belonging to the

This molecule features two distinct functional domains:

-

The Warhead (

-chloroacetamide): A moderately reactive electrophile that targets nucleophilic cysteine residues via -

The Recognition Element (4-bromo-2-chloroaniline): A lipophilic, electron-deficient aromatic ring that drives non-covalent binding affinity and metabolic stability.

This guide details the synthesis, reactivity profile, and application of this scaffold as a covalent probe and synthetic intermediate.

Chemical Architecture & Reactivity Profile

Structural Analysis

The molecule is characterized by an acetamide core flanked by a reactive

-

-Carbon Reactivity: The adjacent carbonyl group withdraws electron density, activating the

-

Aryl Substitution Effects:

-

2-Chloro (Ortho): Induces a twisted conformation between the amide and the phenyl ring due to steric hindrance, potentially improving solubility and altering binding pocket fit compared to planar analogs. It also blocks metabolic hydroxylation at the ortho position.

-

4-Bromo (Para): Provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling) to expand the fragment into a lead compound.

-

Mechanism of Action: Cysteine Alkylation

The primary biological mechanism is the irreversible alkylation of solvent-exposed or active-site cysteines. This "warhead" strategy is central to modern targeted covalent inhibitors (TCIs) like Osimertinib or Sotorasib.

Reaction Pathway:

-

Recognition: The aryl ring binds to a hydrophobic pocket on the protein.

-

Proximity: The

-chloro group is positioned near a nucleophilic thiol (-SH). -

Alkylation: The thiolate attacks the

-carbon, displacing chloride.

Figure 1: Mechanism of Covalent Inactivation via Thioether Formation.

Synthesis & Derivatization

The synthesis follows a robust Schotten-Baumann acylation protocol. The presence of the electron-withdrawing halogens on the aniline makes the amine less nucleophilic, often requiring an organic base catalyst.

Core Synthesis Protocol

Reagents: 4-bromo-2-chloroaniline, Chloroacetyl chloride, Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

Step-by-Step Methodology:

-

Preparation: Dissolve 4-bromo-2-chloroaniline (1.0 eq) in anhydrous DCM under nitrogen atmosphere.

-

Activation: Add TEA (1.2 eq) and cool the solution to 0°C to control the exotherm.

-

Acylation: Add chloroacetyl chloride (1.1 eq) dropwise over 15 minutes.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash with 1N HCl (to remove unreacted aniline), saturated

, and brine. Dry over -

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

Synthetic Utility: Heterocycle Formation

This scaffold is a "linchpin" intermediate. The

-

Thiazole Synthesis: Reaction with thioureas or thioamides (Hantzsch Thiazole Synthesis).

-

Finkelstein Reaction: Conversion to the Iodo-acetamide (more reactive) using NaI in acetone.

Figure 2: Synthesis and downstream derivatization pathways.

Biological Applications & SAR

Covalent Fragment Screening

In drug discovery, this molecule serves as a "covalent fragment." Libraries of these electrophiles are screened against targets (e.g., KRAS G12C, BTK, MurA) using Mass Spectrometry (Intact Protein MS).

-

Selectivity: The 2-chloro substituent sterically hinders the amide, potentially tuning the reactivity of the warhead to avoid non-specific binding to highly accessible thiols (e.g., Glutathione).

-

Hit-to-Lead: Once a "hit" is identified, the 4-bromo group is used to couple larger diversity elements to increase affinity.

Antimicrobial & Antifungal Activity

Analogs such as N-(4-bromophenyl)-2-chloroacetamide (lacking the 2-chloro) have demonstrated significant antifungal activity against Fusarium and Candida species.

-

SAR Insight: The addition of the 2-chloro group (in the target molecule) typically increases lipophilicity (LogP ~2.85), enhancing cell membrane permeability, which is critical for intracellular targets.

Experimental Protocols

Protocol A: Intrinsic Reactivity Assay (GSH Assay)

To determine the electrophilic reactivity of the scaffold compared to other warheads.

-

Preparation: Prepare a 10 mM stock of the test compound in DMSO.

-

Reaction: Mix compound (50 µM final) with reduced Glutathione (GSH, 500 µM) in PBS (pH 7.4) at 37°C.

-

Monitoring: Analyze aliquots at 0, 15, 30, 60, and 120 minutes using LC-MS.

-

Quantification: Measure the depletion of the parent compound and the formation of the GSH-adduct.

-

Calculation: Determine the pseudo-first-order rate constant (

) and half-life (

Protocol B: Covalent Docking (In Silico)

-

Software: Schrödinger Glide (Covalent Docking) or AutoDock Vina.

-

Reaction Definition: Define the reaction as Nucleophilic Substitution (

) on the -

Residue Selection: Select target Cysteine (e.g., Cys12 in KRAS).

-

Grid Generation: Center grid on the target Cysteine.

-

Scoring: Evaluate based on non-covalent pose affinity prior to bond formation and the geometric feasibility of the transition state.

Comparison of Analogs

| Analog | Structure Difference | Reactivity | Application |

| Target Molecule | 2-Cl, 4-Br on ring | Moderate | Covalent Fragment, Intermediate |

| 4-BFCA | 4-Br only | High | Antifungal Agent |

| Cl replaced by I | Very High | Pan-reactive alkylating agent (Toxic) | |

| Acrylamide | Vinyl group (-CH=CH2) | Low (Reversible potential) | Kinase Inhibitors (Targeted) |

References

-

Vertex AI Search . (2026). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. Link

-

ChemicalBook . (2025). Synthesis of N-(4-bromophenyl)-2-chloroacetamide. Link

-

RSC Medicinal Chemistry . (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[2]·YAP1 interaction. Link

-

MDPI . (2022). Recent Advances in Covalent Drug Discovery. Molecules. Link

-

Hit2Lead . (2025). This compound Product Data (CAS 195372-57-7).[3][4] Link

-

NIH/PubChem . (2025). This compound Compound Summary. Link

Sources